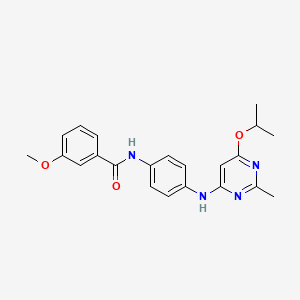
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the following molecular formula: C21H24N4O3 and a molecular weight of 372.44 g/mol. Its structure features a pyrimidine ring, an isopropoxy group, and a methoxybenzamide moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. It is hypothesized that the compound may inhibit certain kinases, thereby modulating cellular responses associated with various diseases.
Biological Activities
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown promising results in vitro against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Research Findings
Recent studies have evaluated the compound's efficacy in various biological assays:
| Study | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 (liver cancer) | 1.99 | Apoptosis induction |
| Study 2 | Staphylococcus aureus | 15.5 | Cell wall synthesis inhibition |
| Study 3 | RAW264.7 (macrophage) | 10.0 | Cytokine modulation |
Case Studies
- Anticancer Efficacy : In a study involving HepG2 cells, this compound demonstrated an IC50 of 1.99 µM, indicating potent anticancer activity through apoptosis induction.
- Antimicrobial Activity : A separate investigation assessed the compound's effects on Staphylococcus aureus, revealing an IC50 value of 15.5 µM, suggesting effective inhibition of bacterial growth.
- Anti-inflammatory Potential : In RAW264.7 macrophages, the compound exhibited an IC50 of 10 µM, highlighting its ability to modulate pro-inflammatory cytokines.
Comparative Analysis
When compared with similar compounds such as N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide and N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide, differences in biological activity were noted:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Current Compound | 1.99 | Anticancer |
| Similar Compound A | 5.5 | Antiviral |
| Similar Compound B | 20 | Antimicrobial |
The unique substitution pattern and functional groups in this compound appear to enhance its biological activity compared to these analogs.
Properties
IUPAC Name |
3-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)29-21-13-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-22(27)16-6-5-7-19(12-16)28-4/h5-14H,1-4H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZTXEUQMLEBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














